3-(Boc-amino)-6-fluoro-1H-indazole
Overview
Description
3-(Boc-amino)-6-fluoro-1H-indazole is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to an indazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it useful in various scientific research applications.
Mechanism of Action
Target of Action
Boc-amino compounds are often used in the field of peptide synthesis . The specific targets of these compounds would depend on the structure of the compound and the context in which it is used.
Mode of Action
Boc-amino compounds act as protecting groups for amines during chemical reactions . They prevent the amino group from reacting with other substances, allowing chemists to carry out reactions on other parts of the molecule without affecting the amino group .
Biochemical Pathways
The use of Boc-amino compounds is a common step in the synthesis of peptides . The specific pathways affected would depend on the peptide being synthesized and its role in biological systems.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Boc-amino compounds would depend on the specific compound and its structure. Generally, these compounds are designed to be stable under certain conditions and can be removed under others .
Result of Action
The primary result of the action of Boc-amino compounds is the protection of amino groups during chemical reactions . This allows for more complex molecules to be synthesized without unwanted side reactions.
Action Environment
The action of Boc-amino compounds is influenced by the chemical environment, including factors such as pH and temperature . These compounds are stable under certain conditions and can be removed under others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-6-fluoro-1H-indazole typically involves the protection of the amino group with a Boc group followed by the introduction of the fluorine atom. One common method involves the reaction of 6-fluoroindazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-6-fluoro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Boc-amino)-6-fluoro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-1H-indazole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Fluoro-1H-indazole: Does not have the Boc-protected amino group, limiting its use in multi-step synthesis.
3-Amino-6-fluoro-1H-indazole: The free amino group can lead to unwanted side reactions during synthesis.
Uniqueness
3-(Boc-amino)-6-fluoro-1H-indazole is unique due to the presence of both the Boc-protected amino group and the fluorine atom. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
tert-butyl N-(6-fluoro-1H-indazol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUYTDJDFFONOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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